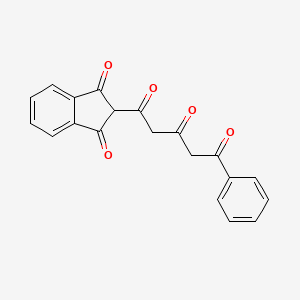
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is a complex organic compound characterized by its unique structure, which includes an indene core and multiple ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2,4-benzenetricarboxylic anhydride with ethyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction is carried out under controlled temperature conditions, often with ice cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.
化学反応の分析
Types of Reactions
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often involving the addition of oxygen atoms.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action for 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione involves its interaction with molecular targets through its reactive ketone groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The pathways involved often include nucleophilic addition and substitution reactions.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its multiple ketone groups and indene core make it a versatile compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
10437-98-6 |
|---|---|
分子式 |
C20H14O5 |
分子量 |
334.3 g/mol |
IUPAC名 |
1-(1,3-dioxoinden-2-yl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C20H14O5/c21-13(10-16(22)12-6-2-1-3-7-12)11-17(23)18-19(24)14-8-4-5-9-15(14)20(18)25/h1-9,18H,10-11H2 |
InChIキー |
DOFLIVSIPPGUBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


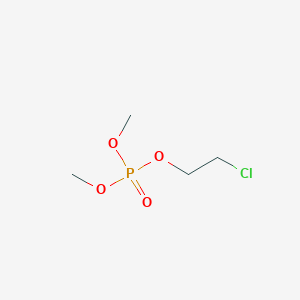


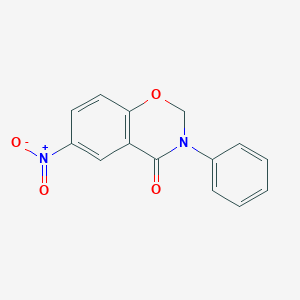
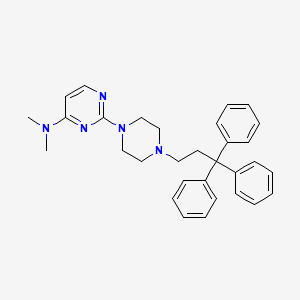
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
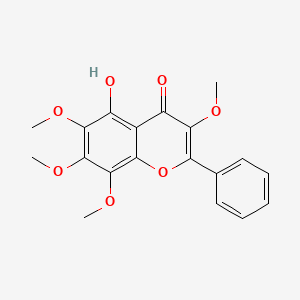
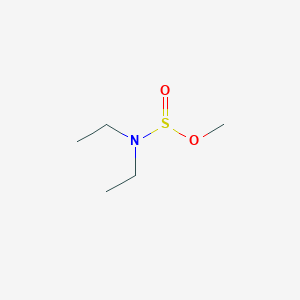

![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
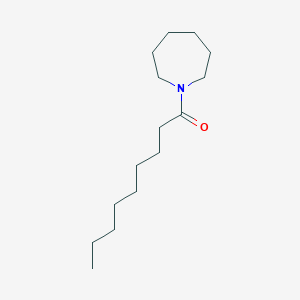
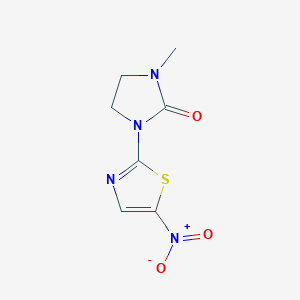
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
